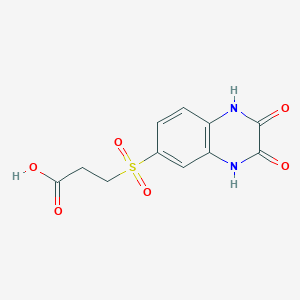![molecular formula C19H20N2O4 B1596704 4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde CAS No. 301334-92-9](/img/structure/B1596704.png)
4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde
Vue d'ensemble
Description
“4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde” is a chemical compound with the molecular formula C19H20N2O4 . It has a molecular weight of 340.4 g/mol . The compound is also known by other names such as “4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrobenzaldehyde” and "4-(4-(2-Methoxyphenyl)piperidin-1-yl)-3-nitrobenzaldehyde" .
Molecular Structure Analysis
The InChI string for this compound is “InChI=1S/C19H20N2O4/c1-25-19-5-3-2-4-16(19)15-8-10-20(11-9-15)17-7-6-14(13-22)12-18(17)21(23)24/h2-7,12-13,15H,8-11H2,1H3” and the canonical SMILES string is "COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)C=O)N+[O-]" .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³, a boiling point of 521.0±50.0 °C at 760 mmHg, and a flash point of 268.9±30.1 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . The compound has a topological polar surface area of 75 Ų and a molar refractivity of 95.5±0.3 cm³ .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can serve as a precursor in synthesizing various piperidine derivatives, which are integral to designing drugs . These derivatives have been found in over twenty classes of pharmaceuticals and alkaloids, highlighting the compound’s significance in drug development.
Pharmacological Research
The piperidine moiety is a common feature in molecules with significant pharmacological activity. Research indicates that derivatives of piperidine, such as our compound, are involved in the discovery and biological evaluation of potential drugs. They play a pivotal role in the pharmaceutical industry, particularly in the synthesis of biologically active piperidines .
Proteomics Research
In proteomics, this compound is utilized for studying protein interactions and functions. It can be used to modify proteins or peptides, thereby altering their behavior and interactions in proteomic studies. This application is essential for understanding disease mechanisms and developing targeted therapies .
Organic Synthesis
In organic chemistry, this compound is used as a building block for complex organic synthesis. Its reactivity with various reagents allows for the creation of diverse organic molecules, which can be used for further chemical studies or as intermediates in the synthesis of more complex compounds .
Immunomodulatory Studies
Compounds with piperidine structures have been shown to modulate the immune response. This particular compound could be investigated for its potential to inhibit the activation of immune cells and reduce the production of inflammatory mediators, contributing to the study of immune diseases and therapies.
Propriétés
IUPAC Name |
4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-19-5-3-2-4-16(19)15-8-10-20(11-9-15)17-7-6-14(13-22)12-18(17)21(23)24/h2-7,12-13,15H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWTTYDGWHAYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371581 | |
| Record name | 4-[4-(2-Methoxyphenyl)piperidin-1-yl]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde | |
CAS RN |
301334-92-9 | |
| Record name | 4-[4-(2-Methoxyphenyl)piperidin-1-yl]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)

